molecular formula C5H3Cl2NO B180338 3,5-Dichloropyridin-4-ol CAS No. 17228-71-6

3,5-Dichloropyridin-4-ol

Cat. No. B180338
CAS RN: 17228-71-6
M. Wt: 163.99 g/mol
InChI Key: YKCQWIYRLMNGMO-UHFFFAOYSA-N
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Description

3,5-Dichloropyridin-4-ol is a chemical compound that belongs to the class of chlorinated pyridines. It is a derivative of pyridine with two chlorine atoms and a hydroxyl group attached to the ring. The presence of chlorine atoms and the hydroxyl group significantly influence the chemical and physical properties of the compound, as well as its potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of chlorinated pyridines can be achieved through various methods. For instance, a domino reaction of 3-chlorochromones with electron-rich aminoheterocycles has been developed to synthesize a variety of pyridine derivatives, including pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines . Although this method does not directly synthesize 3,5-Dichloropyridin-4-ol, it provides insight into the synthetic strategies that can be employed to create chlorinated pyridines. Another relevant synthesis involves the creation of a stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol, which is closely related to 3,5-Dichloropyridin-4-ol . This synthesis utilized a copper-catalyzed cyclization starting from trichloroacetyl chloride and acrylonitrile, indicating the potential for metal-catalyzed reactions in the synthesis of chlorinated pyridines.

Molecular Structure Analysis

The molecular structure of chlorinated pyridines can be elucidated using various techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 3,5-dichloro-6-morpholinopyridin-2-ol, was determined to be monoclinic with space group P21/c . This suggests that 3,5-Dichloropyridin-4-ol may also crystallize in a similar fashion, with potential for intermolecular hydrogen bonding that could influence its solid-state properties.

Chemical Reactions Analysis

Chlorinated pyridines can undergo a range of chemical reactions due to the presence of reactive chlorine atoms and the hydroxyl group. These functionalities may participate in substitution reactions, where the chlorine atoms can be replaced by other groups, or in reactions where the hydroxyl group acts as a nucleophile or electrophile. The specific reactivity of 3,5-Dichloropyridin-4-ol would depend on the nature of the reaction conditions and the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the strong fluorescence exhibited by some pyridine derivatives synthesized from 3-chlorochromones suggests that 3,5-Dichloropyridin-4-ol may also possess fluorescent properties . Additionally, the presence of chlorine atoms is likely to increase the compound's density and influence its solubility in various solvents. The compound's reactivity, including its potential ecto-5'-nucleotidase inhibitory effects, would be an important aspect of its chemical properties .

Scientific Research Applications

Chemical Functionalization and Synthesis

3,5-Dichloropyridin-4-ol exhibits diverse reactivity in chemical synthesis. For instance, it can undergo selective functionalization at various sites, offering a versatile platform for the development of complex molecules. Marzi, Bigi, and Schlosser (2001) demonstrated the selective functionalization of dichloropyridines, including 3,5-dichloropyridin-4-ol, showing how reagents and reaction conditions can guide site selectivity during chemical transformations (Marzi, Bigi, & Schlosser, 2001). Additionally, the study by Zheng et al. (2009) on the synthesis and crystal structure of 3,5-dichloro-6-morpholinopyridin-2-ol, a compound derived from 3,5-dichloropyridin-4-ol, further highlights its utility in synthesizing novel compounds with potential bioactivities (Zheng, Liu, Shen, & Xu, 2009).

Metabolism Studies

In the field of pharmacology and biochemistry, 3,5-Dichloropyridin-4-ol has been utilized in studies related to drug metabolism. Cassidy et al. (2000) explored the metabolism of RP73401, a phosphodiesterase IV inhibitor, identifying 4-amino-3,5-dichloropyridine as a metabolite formed via the metabolism of RP73401 both in vitro and in vivo (Cassidy, Muc, Hsu, Jayyosi, & Marietta, 2000).

Material Science and Structural Analysis

In material science, the compound's properties are explored for their potential in creating new materials. For instance, Conesa-Egea et al. (2020) investigated the structural phase transitions in 3,5-dichloropyridine crystal, which is related to 3,5-Dichloropyridin-4-ol. Their research contributed to the understanding of phase transitions in these types of compounds, which is crucial for the development of new materials (Conesa-Egea et al., 2020).

Spectroscopic Studies

Vibrational spectroscopy studies, such as those conducted by Krishnakumar et al. (2006), have analyzed compounds like 4-amino-2,6-dichloropyridine, which shares structural similarities with 3,5-Dichloropyridin-4-ol. These studies are essential for understanding the fundamental vibrational frequencies and structural characteristics of such compounds (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).

Catalysis and Chemical Reactions

In the realm of organic synthesis and catalysis, 3,5-Dichloropyridin-4-ol has been employed in various catalytic processes. Averin et al. (2005) detailed the use of 3,5-dichloropyridine in palladium-catalyzed amination reactions, a process that is key in the synthesis of new polyazamacrocycles (Averin, Ulanovskaya, Fedotenko, Borisenko, Serebryakova, & Beletskaya, 2005).

Safety And Hazards

The safety data sheet for a related compound, 2,5-Dichloropyridin-3-Ol, indicates that it is toxic if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

3,5-dichloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQWIYRLMNGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938118
Record name 3,5-Dichloropyridin-4(1H)-one
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Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyridin-4-ol

CAS RN

17228-71-6, 17228-70-5
Record name 3,5-Dichloro-4-pyridinol
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Record name 3,5-Dichloro-4(1H)-pyridinone
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Record name 3,5-Dichloro-4-pyridone
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Record name 3,5-Dichloropyridin-4-ol
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Record name 3,5-Dichloropyridin-4(1H)-one
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Record name 3,5-dichloropyridin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Paul, UN Dash - Mass Spectrometry Letters, 2015 - oak.go.kr
Roflumilast analogs are a group of drugs which act as selective photodiesterase (PDE-4) inhibitor for the treatment severe chronic pulmonary disease associated with chronic …
Number of citations: 3 oak.go.kr
MS Pinheiro, GM Viana, BAA Vieira… - … of Pharmaceutical and …, 2017 - Elsevier
The present study reports the degradation behavior of roflumilast (RFL), a new drug developed for the treatment of chronic obstructive pulmonary disease. The degradation of RFL was …
Number of citations: 16 www.sciencedirect.com
JJ Ryan, JF Lawrence - Journal of Chromatography A, 1977 - Elsevier
The gas chromatographic response of four perfluoro derivatives of four agricultural chemicals [diethylstilbestrol (DES), clopidol, linuron and carbofuran] was examined. The derivatives …
Number of citations: 31 www.sciencedirect.com
X Cao, X Li, H Wang, J Zhang, Z Fang, X Li - Water, 2017 - mdpi.com
Three-dimensional biofilm electrode reactors (3D-BERs) were constructed to degrade the azo dye Reactive Brilliant Red (RBR) X-3B. The 3D-BERs with different influent concentrations …
Number of citations: 8 www.mdpi.com

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